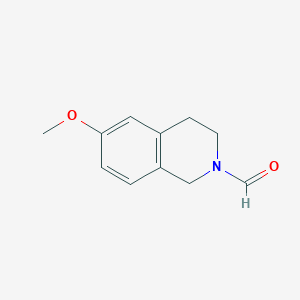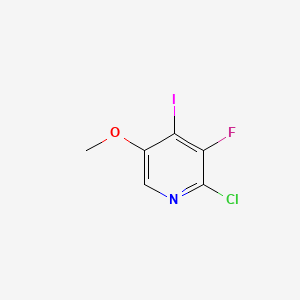![molecular formula C13H21NO3 B13919459 Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound that has garnered interest in the pharmaceutical industry due to its unique structural framework. This compound is part of the azaspiro family, which is known for its potential to expand chemical space and diversity in drug discovery .
Méthodes De Préparation
The synthesis of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves several steps. Two efficient and scalable synthetic routes have been described for similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These routes typically involve the selective derivation of azetidine and cyclobutane rings, providing a convenient entry point to novel compounds. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.
Analyse Des Réactions Chimiques
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger monooxygenase (BVMO) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a structural surrogate for piperidine and piperazine rings, which are common in many FDA-approved drugs . The compound’s unique structure allows for the exploration of new chemical spaces, making it valuable for drug discovery and development .
Mécanisme D'action
The mechanism of action of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bifunctional nature allows it to engage in selective derivation on the azetidine and cyclobutane rings, which can influence various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications The unique acetyl group in tert-butyl 6-acetyl-2-azaspiro[3
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-9(15)10-5-13(6-10)7-14(8-13)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 |
Clé InChI |
ZCZRIXZXZRIWCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC2(C1)CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)








![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)


![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
